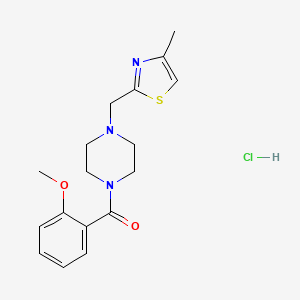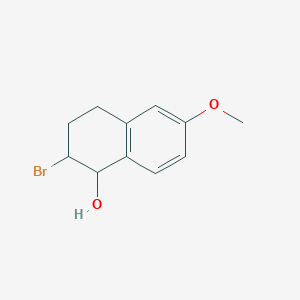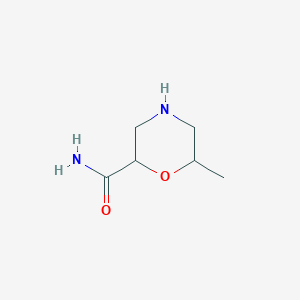![molecular formula C18H20N4O5 B2930440 N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline CAS No. 866151-00-0](/img/structure/B2930440.png)
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline” is a complex organic compound. The name suggests it contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds have been synthesized through Mannich reactions . This involves the reaction of an amine, a carbonyl compound, and a compound containing an acidic hydrogen .
科学的研究の応用
Synthesis and Reactivity
Synthesis of Derivatives : The compound can be used in synthesizing various derivatives. For instance, the reactivity of certain compounds towards various reagents like dimethylformamide dimethyl acetal and carbon disulfide has been studied, highlighting its potential for producing a range of derivatives with potential applications in various fields (Elkholy & Morsy, 2006).
Nucleophilic Substitution Reactions : It has been utilized to study the mechanism of uncatalyzed paths of aromatic nucleophilic substitution in dipolar aprotic solvents, providing insights into organic chemistry processes and potential pharmaceutical applications (Hirst, Hussain, & Onyido, 1986).
Corrosion Inhibition
Corrosion Inhibition Properties : Computational studies on quinoline derivatives, which are structurally related, suggest their potential as corrosion inhibitors for metals like iron. These studies involve quantum chemical and molecular dynamics simulation approaches, indicating the broader application of similar compounds in protecting metals from corrosion (Erdoğan et al., 2017).
Green Corrosion Inhibitors : Novel quinoline derivatives, which are similar in structure, have been investigated as green corrosion inhibitors for mild steel in acidic mediums. This research, encompassing electrochemical, SEM, AFM, and XPS studies, demonstrates the potential of these compounds in industrial applications where corrosion prevention is crucial (Singh, Srivastava, & Quraishi, 2016).
Antifungal and Antimicrobial Applications
Antifungal Agents : Some derivatives have shown promise as broad-spectrum antifungal agents, particularly against Candida and Aspergillus species. This indicates potential pharmaceutical applications in developing new antifungal medications (Bardiot et al., 2015).
Antimicrobial Activity : Certain derivatives, especially those with modifications to the morpholine and quinoline groups, have demonstrated antimicrobial activity. This opens up potential uses in creating new antimicrobial drugs or agents (Gul et al., 2017).
Photophysical and Photochemical Properties
Photoelectric Conversion in Solar Cells : Carboxylated cyanine dyes related to this compound have been used to enhance photoelectric conversion in dye-sensitized solar cells. This implies potential applications in renewable energy technology (Wu et al., 2009).
Photocleavage in DNA Binding : Certain complexes containing similar structures have been studied for their DNA binding and photocleavage properties, offering insights into potential applications in biochemical research and therapeutic interventions (Kawade et al., 2011).
Catalysis and Chemical Transformations
Catalytic N-heterocyclization : The compound has been utilized in studies involving the catalytic N-heterocyclization of aminonitroarenes and dinitroarenes, indicating its potential use in catalysis and chemical synthesis (Watanabe, Suzuki, & Tsuji, 1982).
Isocyanide Insertion in Palladium-Carbon Bond : Studies involving isocyanide insertion into the palladium-carbon bond of complexes with bidentate nitrogen ligands show the potential of similar compounds in complex chemical transformations (Delis et al., 1997).
特性
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-12-10-20(11-13(2)27-12)15-8-6-14(7-9-15)19-18-16(21(23)24)4-3-5-17(18)22(25)26/h3-9,12-13,19H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMADVXJZSHNWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)NC3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-Oxo-3-(4-thiophen-3-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2930359.png)
![N-(benzo[d]thiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2930362.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2930363.png)

![N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2930367.png)

![(Z)-ethyl 2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2930369.png)
![4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B2930370.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2930371.png)
![3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2930372.png)
![9-(3,4-dimethylphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
